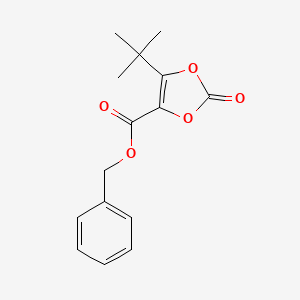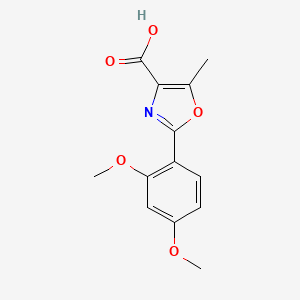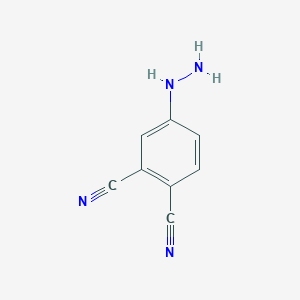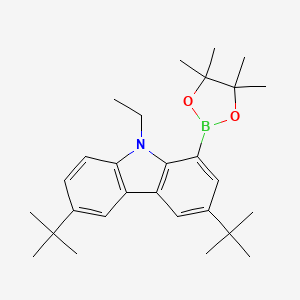
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of bulky tert-butyl groups and a boronic acid pinacol ester moiety, which makes it a valuable building block in organic synthesis and materials science.
Preparation Methods
The synthesis of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester typically involves multiple steps. One common method is the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminum trichloride (AlCl3) to introduce the tert-butyl groups . The boronic acid pinacol ester moiety can be introduced through a subsequent reaction with boronic acid derivatives under suitable conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the boronic acid pinacol ester site.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bulky tert-butyl groups can disrupt π-π interactions, leading to loose molecular packing in films, which is beneficial for its use in OLEDs . The boronic acid pinacol ester moiety allows for easy functionalization and coupling reactions .
Comparison with Similar Compounds
Compared to other carbazole derivatives, 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is unique due to its combination of tert-butyl groups and boronic acid pinacol ester moiety. Similar compounds include:
3,6-Di-tert-butylcarbazole: Lacks the boronic acid pinacol ester moiety.
9,9′-[1,1′-Biphenyl]-4,4′-diylbis[3,6-di-tert-butyl-9H-carbazole]: Contains additional biphenyl groups.
This compound’s unique structure makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C28H40BNO2 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3 |
InChI Key |
WTAZOXJYTFDAIJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C4=C3C=C(C=C4)C(C)(C)C)CC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
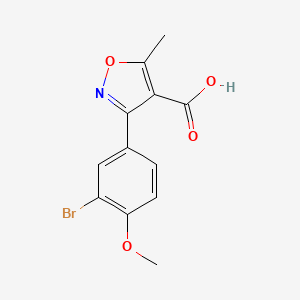
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
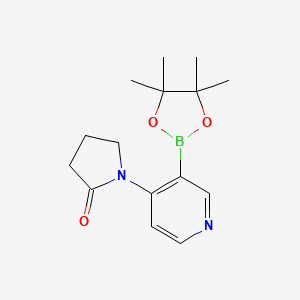
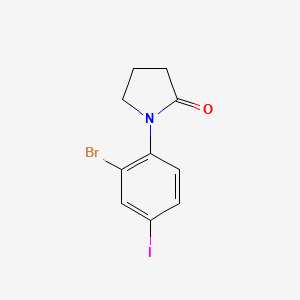
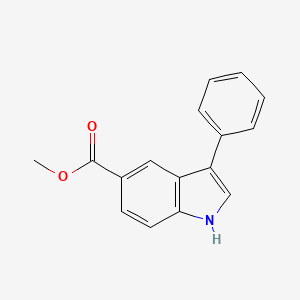

![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)

